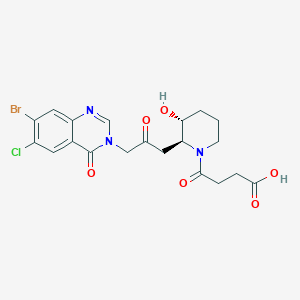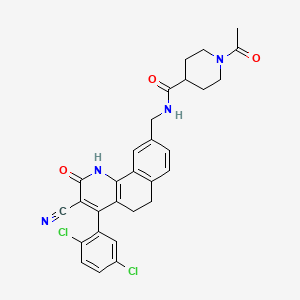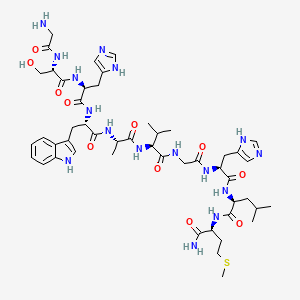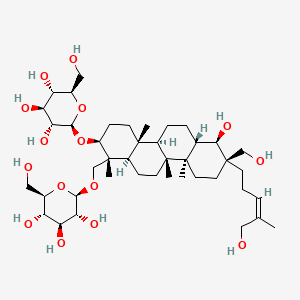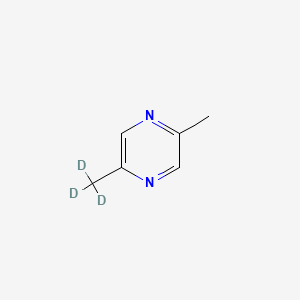
2,5-Dimethylpyrazine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethylpyrazine-d3 is a deuterated form of 2,5-Dimethylpyrazine, a compound that belongs to the pyrazine family. Pyrazines are nitrogen-containing heterocyclic aromatic compounds known for their distinctive flavors and aromas. This compound is often used in scientific research as a stable isotope-labeled compound, which helps in tracing and quantifying the behavior of molecules in various chemical and biological processes .
準備方法
Synthetic Routes and Reaction Conditions
Chemical Synthesis: One common method for synthesizing 2,5-Dimethylpyrazine involves the interaction of acrolein and ammonia when heated in glycerol in the presence of ammonium salts.
Biotechnological Methods: Recent advancements have enabled the production of 2,5-Dimethylpyrazine using engineered strains of Escherichia coli.
Industrial Production Methods
Industrial production of 2,5-Dimethylpyrazine often involves large-scale chemical synthesis using the methods mentioned above. The biotechnological approach is gaining traction due to its sustainability and efficiency .
化学反応の分析
Types of Reactions
Oxidation: 2,5-Dimethylpyrazine can undergo oxidation reactions, often leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert 2,5-Dimethylpyrazine into its reduced forms, although these are less common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as halogens and nitrating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazine carboxylic acids, while substitution can introduce various functional groups like halogens or nitro groups .
科学的研究の応用
2,5-Dimethylpyrazine-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound for tracing and quantifying chemical reactions.
Biology: It helps in studying metabolic pathways and enzyme activities.
Medicine: It is used in pharmacokinetic studies to understand the behavior of drugs in the body.
Industry: It is used as a flavoring agent in the food industry and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 2,5-Dimethylpyrazine-d3 involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as an antioxidant by scavenging free radicals. The deuterium labeling allows for precise tracking of its metabolic fate, providing insights into its pharmacokinetics and pharmacodynamics .
類似化合物との比較
2,5-Dimethylpyrazine-d3 can be compared with other similar compounds such as:
2,6-Dimethylpyrazine: Similar in structure but differs in the position of the methyl groups.
Trimethylpyrazine: Contains an additional methyl group, leading to different chemical properties.
2-Ethyl-3,5-dimethylpyrazine: Contains ethyl and methyl groups, offering unique flavor and aroma profiles
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful for scientific research applications where precise tracking and quantification are required .
特性
分子式 |
C6H8N2 |
|---|---|
分子量 |
111.16 g/mol |
IUPAC名 |
2-methyl-5-(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C6H8N2/c1-5-3-8-6(2)4-7-5/h3-4H,1-2H3/i1D3 |
InChIキー |
LCZUOKDVTBMCMX-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=CN=C(C=N1)C |
正規SMILES |
CC1=CN=C(C=N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12384418.png)
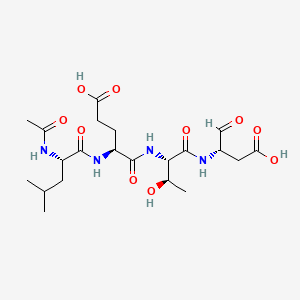
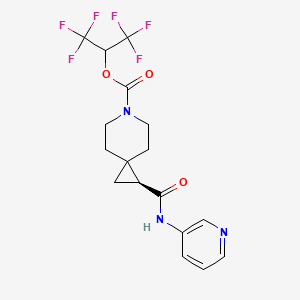
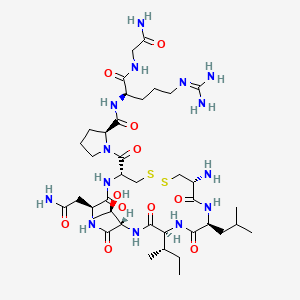
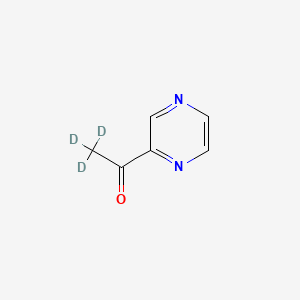
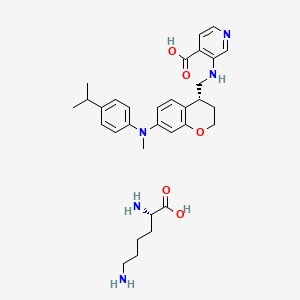
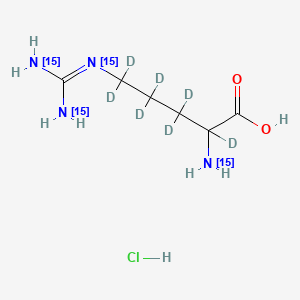
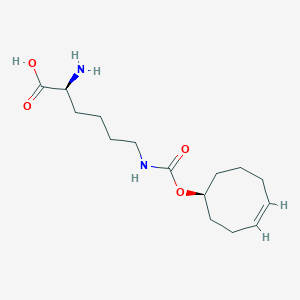
![(Z)-9-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]non-7-enoic acid](/img/structure/B12384457.png)
![1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid](/img/structure/B12384461.png)
